molecular formula C16H21NO3 B8482106 1-{[(Benzyloxy)imino]methyl}cycloheptane-1-carboxylic acid CAS No. 828271-27-8

1-{[(Benzyloxy)imino]methyl}cycloheptane-1-carboxylic acid

Cat. No. B8482106
M. Wt: 275.34 g/mol
InChI Key: SPWDRJLFNSSGRG-UHFFFAOYSA-N
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Patent
US07332485B2

Procedure details

A mixture of 1-(benzyloxyimino-methyl)-cycloheptanecarboxylic acid methyl ester (5.2 g, 18 mmol) and lithium hydroxide monohydrate (7.56 g, 180 mmol) in THF (80 mL) and water (40 mL) was stirred at 60° C., for 24 h. The THF was removed in vacuo and the reaction mixture was acidified to pH 4 with 6N aqueous HCl and was extracted with dichloromethane (50 μL×5). The combined organic layers were dried (MgSO4) and were evaporated in vacuo to yield the title compound (4.44 g, 90%). MH+276.
Name
1-(benzyloxyimino-methyl)-cycloheptanecarboxylic acid methyl ester
Quantity
5.2 g
Type
reactant
Reaction Step One
Name
lithium hydroxide monohydrate
Quantity
7.56 g
Type
reactant
Reaction Step One
Name
Quantity
80 mL
Type
solvent
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One
Yield
90%

Identifiers

REACTION_CXSMILES
C[O:2][C:3]([C:5]1([CH:12]=[N:13][O:14][CH2:15][C:16]2[CH:21]=[CH:20][CH:19]=[CH:18][CH:17]=2)[CH2:11][CH2:10][CH2:9][CH2:8][CH2:7][CH2:6]1)=[O:4].O.[OH-].[Li+]>C1COCC1.O>[CH2:15]([O:14][N:13]=[CH:12][C:5]1([C:3]([OH:4])=[O:2])[CH2:11][CH2:10][CH2:9][CH2:8][CH2:7][CH2:6]1)[C:16]1[CH:21]=[CH:20][CH:19]=[CH:18][CH:17]=1 |f:1.2.3|

Inputs

Step One
Name
1-(benzyloxyimino-methyl)-cycloheptanecarboxylic acid methyl ester
Quantity
5.2 g
Type
reactant
Smiles
COC(=O)C1(CCCCCC1)C=NOCC1=CC=CC=C1
Name
lithium hydroxide monohydrate
Quantity
7.56 g
Type
reactant
Smiles
O.[OH-].[Li+]
Name
Quantity
80 mL
Type
solvent
Smiles
C1CCOC1
Name
Quantity
40 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Stirring
Type
CUSTOM
Details
was stirred at 60° C., for 24 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The THF was removed in vacuo
EXTRACTION
Type
EXTRACTION
Details
was extracted with dichloromethane (50 μL×5)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic layers were dried (MgSO4)
CUSTOM
Type
CUSTOM
Details
were evaporated in vacuo

Outcomes

Product
Details
Reaction Time
24 h
Name
Type
product
Smiles
C(C1=CC=CC=C1)ON=CC1(CCCCCC1)C(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 4.44 g
YIELD: PERCENTYIELD 90%
YIELD: CALCULATEDPERCENTYIELD 89.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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